molecular formula C23H28N2O6S B4886597 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDE

Cat. No.: B4886597
M. Wt: 460.5 g/mol
InChI Key: FFHLSTWRRCFONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDE is a complex organic compound that features a benzodioxole ring and a cyclohexylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDE typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C to form 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially leading to its observed biological effects . The cyclohexylsulfamoyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDE is unique due to its combination of a benzodioxole ring and a cyclohexylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-16-11-19(32(27,28)25-18-5-3-2-4-6-18)8-10-20(16)29-14-23(26)24-13-17-7-9-21-22(12-17)31-15-30-21/h7-12,18,25H,2-6,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHLSTWRRCFONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.